CGP60474

CDK inhibitor kinase selectivity cell cycle

CGP60474 is a phenylamino-pyrimidine kinase inhibitor with a pharmacological fingerprint that defies substitution. It uniquely combines nanomolar CDK1/2/5/9 inhibition (IC50: 3–26 nM) with low micromolar PKCα activity—a dual profile absent in Dinaciclib (lacks CDK4/7) or Palbociclib (CDK4/6-only). Validated in vivo as an anti-endotoxemic agent via LINCS L1000 screening, it reduces plasma IL-6 and increases survival in LPS models. It is also a proven P-gp/BCRP dual inhibitor for blood-brain barrier modulation. For laboratories investigating CDK-PKC crosstalk, sepsis, or CNS delivery, this compound provides a targeted, literature-supported tool unavailable from broader-spectrum (Staurosporine) or narrower (Bisindolylmaleimide I) alternatives.

Molecular Formula C18H18ClN5O
Molecular Weight 355.8 g/mol
CAS No. 164658-13-3
Cat. No. B1668527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGP60474
CAS164658-13-3
Synonyms3-(4-(2-(3-chlorophenylamino)pyrimidin-4-yl)pyridin-2-ylamino)propanol
CGP 60474
Molecular FormulaC18H18ClN5O
Molecular Weight355.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)NC2=NC=CC(=N2)C3=CC(=NC=C3)NCCCO
InChIInChI=1S/C18H18ClN5O/c19-14-3-1-4-15(12-14)23-18-22-9-6-16(24-18)13-5-8-21-17(11-13)20-7-2-10-25/h1,3-6,8-9,11-12,25H,2,7,10H2,(H,20,21)(H,22,23,24)
InChIKeyIYNDTACKOAXKBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CGP60474 (CAS 164658-13-3): Selective Multi-Kinase Inhibitor Targeting CDK and PKC Pathways


CGP60474 (CAS 164658-13-3) is a synthetic small-molecule kinase inhibitor belonging to the phenylamino-pyrimidine class, characterized by a molecular weight of 355.82 g/mol and the formula C18H18ClN5O [1]. It functions as an ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), demonstrating nanomolar potency against CDK1, CDK2, CDK5, and CDK9, and also inhibits Protein Kinase C (PKC) isoforms and VEGFR-2 . Notably, CGP60474 has been repurposed as a potent anti-endotoxemic agent based on LINCS L1000 dataset screening [2].

Why CGP60474 Cannot Be Simply Replaced by Other CDK or PKC Inhibitors


CGP60474 presents a unique pharmacological fingerprint that defies straightforward substitution with other CDK inhibitors (e.g., Dinaciclib, Palbociclib) or PKC inhibitors (e.g., Staurosporine, Bisindolylmaleimide I). Its potency profile across CDK1, CDK2, CDK5, and CDK9 is distinct, and it exhibits a specific balance of activities that drive its validated anti-endotoxemic effects—a property not shared by its closest CDK inhibitor analogs [1]. Furthermore, its documented ability to modulate the blood-brain barrier and reverse G1/S cell cycle arrest differentiates it from both more selective (Palbociclib) and broader-spectrum (Staurosporine) kinase inhibitors [2].

CGP60474 vs. Comparator Inhibitors: A Quantitative Evidence Guide for Scientific Selection


CGP60474 Demonstrates a Distinct CDK Inhibition Profile Compared to Dinaciclib

CGP60474 exhibits a broader, yet distinct, CDK inhibition profile compared to the clinically advanced CDK inhibitor Dinaciclib. While Dinaciclib is highly potent against CDK1, CDK2, CDK5, and CDK9 (IC50s of 3, 1, 1, and 4 nM, respectively), CGP60474 shows a different potency distribution, particularly with moderate activity against CDK4 (IC50 = 216 nM) and CDK7 (IC50 = 200 nM) [1]. This differential selectivity profile can be crucial for experimental outcomes where targeting CDK4 or CDK7, or achieving a specific balance of CDK inhibition, is desired. In functional assays, both compounds mobilized the TAZ-CAMTA1 (TC) fusion protein in epithelioid hemangioendothelioma cells, indicating they can induce similar downstream biological effects despite differing primary kinase targets [2].

CDK inhibitor kinase selectivity cell cycle cancer research

CGP60474 Possesses Unique Anti-Endotoxemic Activity Unmatched by Other CDK Inhibitors

CGP60474 was identified as the most potent anti-endotoxemic agent in a large-scale computational drug repurposing screen using the LINCS L1000 dataset [1]. This activity was experimentally validated in vivo, where CGP60474 significantly reduced plasma IL-6 levels and increased survival in an LPS-induced endotoxemia mouse model at a dose of 10 mg/kg [2][3]. In contrast, other potent CDK inhibitors like Dinaciclib have not been reported to possess this specific anti-endotoxemic efficacy, making CGP60474 the unique candidate of choice for research in sepsis and systemic inflammatory response syndromes.

endotoxemia sepsis inflammation drug repurposing

CGP60474 Exhibits a Balanced Dual CDK/PKC Inhibition Profile Distinct from Specialized PKC Inhibitors

CGP60474 displays a unique dual inhibition profile, potently targeting CDK1/2/5/9 while also inhibiting PKCα and v-Abl in the low micromolar range (IC50s = 0.25 and 0.4 µM, respectively) [1]. This contrasts with specialized PKC inhibitors like Bisindolylmaleimide I, which show potent and selective PKC inhibition (IC50 ~10-20 nM for PKCα/β/γ) but lack CDK inhibitory activity . The broad-spectrum kinase inhibitor Staurosporine also potently inhibits PKC (IC50 ~2-6 nM for PKCα/γ/η) but does so with a much wider, less selective profile across many kinase families, leading to higher cellular toxicity . CGP60474 offers a middle ground: a selective, potent CDK inhibition profile combined with auxiliary PKC activity, providing a unique tool to study crosstalk between CDK- and PKC-mediated pathways.

PKC inhibitor CDK inhibitor kinase crosstalk signal transduction

CGP60474 Modulates Blood-Brain Barrier Transporters, Enhancing Brain Delivery of Co-administered Therapeutics

In silico screening and subsequent in situ brain perfusion studies in rats identified CGP60474 as a dual inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), two key efflux transporters at the blood-brain barrier (BBB) [1]. Co-administration of CGP60474 significantly improved the brain delivery of the anticancer agent mitoxantrone (MX) [2]. This property differentiates CGP60474 from other CDK inhibitors like Palbociclib and Abemaciclib, which are known substrates but not necessarily dual inhibitors of these transporters, and from Dinaciclib, for which such data are not established. In a mouse brain tumor model, the combination of a CDK 4/6 inhibitor IV and another P-gp/BCRP inhibitor (BX795) potentiated the anticancer effect of MX, suggesting that CGP60474 could serve a similar function [2].

blood-brain barrier P-glycoprotein BCRP drug delivery brain cancer

CGP60474 Induces Reversible G1/S Cell Cycle Arrest in U2-OS Cells

CGP60474 has been demonstrated to cause a reversible G1/S phase cell cycle arrest in the U2-OS osteosarcoma cell line . While many CDK inhibitors induce cell cycle arrest, the reversibility of this effect upon washout is a key experimental consideration, especially for studies requiring precise temporal control or synchronization of the cell cycle. This functional readout, combined with its specific CDK potency profile, distinguishes it from other CDK inhibitors like Palbociclib (which primarily causes G1 arrest through CDK4/6 inhibition) or Dinaciclib (which can cause apoptosis and cell death at similar concentrations) [1].

cell cycle arrest U2-OS CDK inhibitor cancer biology

CGP60474: Recommended Applications Based on Verified Differential Evidence


Investigating CDK Pathway Crosstalk with Moderate CDK4/7 Inhibition

CGP60474 is the compound of choice for studies requiring potent inhibition of CDK1, CDK2, CDK5, and CDK9 while maintaining moderate activity against CDK4 and CDK7. Its unique potency distribution, distinct from the more focused Dinaciclib (which lacks CDK4/7 activity) and the highly selective CDK4/6 inhibitors like Palbociclib, allows for the exploration of biological effects where a broader CDK inhibition spectrum is desired [1].

Preclinical Research in Endotoxemia, Sepsis, and Inflammatory Disease Models

For in vivo studies of endotoxemia and sepsis, CGP60474 is the uniquely validated CDK inhibitor. Its demonstrated ability to reduce plasma IL-6 and increase survival in a mouse LPS model, as confirmed by the LINCS L1000 repurposing study, positions it as a critical tool compound for investigating the role of CDK signaling in systemic inflammation and for evaluating potential therapeutic interventions in this area .

Mechanistic Studies of CDK-PKC Signaling Crosstalk

CGP60474 is the preferred probe for investigating the interplay between CDK and PKC pathways. Its potent CDK inhibition combined with low micromolar activity against PKCα provides a unique dual activity profile. This makes it a more targeted tool than broad-spectrum inhibitors like Staurosporine, and it offers a functional advantage over pure PKC inhibitors like Bisindolylmaleimide I, which do not engage CDKs .

Blood-Brain Barrier Modulation and CNS Drug Delivery Enhancement Studies

In experimental models focused on overcoming the blood-brain barrier, CGP60474 serves as a unique P-gp/BCRP dual inhibitor. It can be used to investigate strategies for enhancing the brain delivery of co-administered anticancer agents or other CNS therapeutics, a property not yet established for other major CDK inhibitors in the same context .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for CGP60474

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.